![molecular formula C6H6INO B3053760 2-Iodo-1-(1h-pyrrol-2-yl)ethanone CAS No. 55984-20-8](/img/structure/B3053760.png)
2-Iodo-1-(1h-pyrrol-2-yl)ethanone
Overview
Description
2-Iodo-1-(1h-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H6INO . It is also known as 1-(1H-Pyrrol-2-yl)ethanone or 2-Acetylpyrrole . It is a member of pyrroles, a methyl ketone, and an aromatic ketone .
Molecular Structure Analysis
The molecular structure of 2-Iodo-1-(1h-pyrrol-2-yl)ethanone consists of a pyrrole ring attached to an ethanone group with an iodine atom . The exact 3D structure may require computational chemistry methods or experimental techniques such as X-ray crystallography for determination .Physical And Chemical Properties Analysis
2-Iodo-1-(1h-pyrrol-2-yl)ethanone has a molecular weight of 235.022 Da . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not available in the retrieved data.Scientific Research Applications
Synthesis of Imidazole Containing Compounds
“2-Iodo-1-(1h-pyrrol-2-yl)ethanone” can be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .
Therapeutic Potential
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These wide-ranging therapeutic potentials make “2-Iodo-1-(1h-pyrrol-2-yl)ethanone” a valuable compound in drug development.
Antitumor Activity
Compounds synthesized using “2-Iodo-1-(1h-pyrrol-2-yl)ethanone” have been evaluated for antitumor activity against HeLa cancer cell line . This suggests potential applications in cancer research and treatment.
Physical and Chemical Property Analysis
“2-Iodo-1-(1h-pyrrol-2-yl)ethanone” is also used in physical and chemical property analysis . The National Institute of Standards and Technology (NIST) uses it to deliver a high-quality copy of the Database and to verify that the data contained therein have been selected on the basis of sound scientific judgment .
properties
IUPAC Name |
2-iodo-1-(1H-pyrrol-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISYNPCUTHPSJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295444 | |
Record name | 2-iodo-1-(1h-pyrrol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55984-20-8 | |
Record name | NSC102015 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-iodo-1-(1h-pyrrol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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